![molecular formula C12H18O2S B14462922 2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)- CAS No. 71899-73-5](/img/structure/B14462922.png)
2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, which is further substituted with a methyl group and a sulfinyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with a sulfinylating agent such as ®-(4-methylphenyl)sulfinyl chloride under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanal.
Reduction: Formation of 3-methyl-1-[®-(4-methylphenyl)thio]-2-butanol.
Substitution: Formation of 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-2-chlorobutane.
Aplicaciones Científicas De Investigación
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group and a methyl group but lacking the sulfinyl group.
2-Butanol: A simpler secondary alcohol without the additional methyl and sulfinyl substitutions.
4-Methylphenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different alkyl chain structures.
Uniqueness
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is unique due to the presence of both a chiral center and a sulfinyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
71899-73-5 |
|---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
(2S)-3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-9(2)12(13)8-15(14)11-6-4-10(3)5-7-11/h4-7,9,12-13H,8H2,1-3H3/t12-,15-/m1/s1 |
Clave InChI |
KJKODYVDGQSJEV-IUODEOHRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(C)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



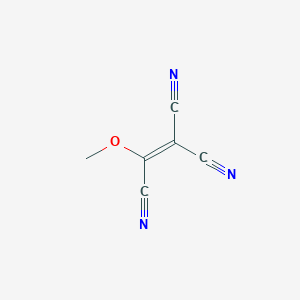
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
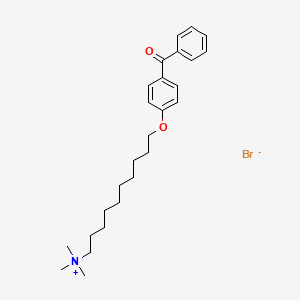
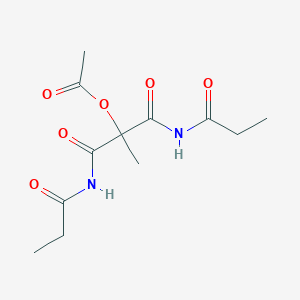

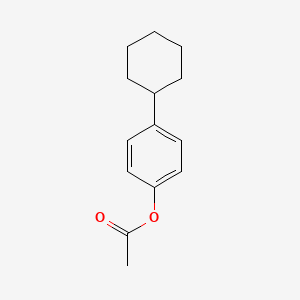
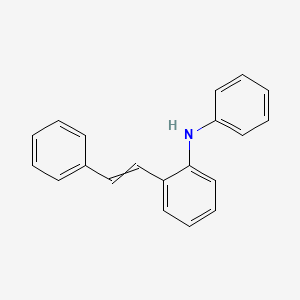
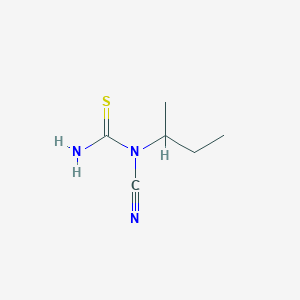
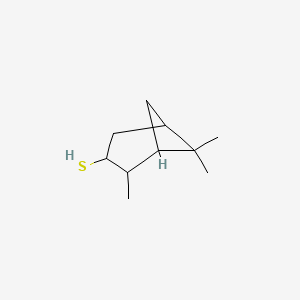
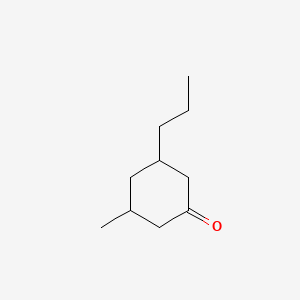


acetate](/img/structure/B14462924.png)
